3-Fluoro-1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a thieno[2,3-d]pyrimidine core, a fluorine atom, and a pyrrolidine ring, makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the thieno[2,3-d]pyrimidine core. This can be achieved by cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate .
This can be done through nucleophilic substitution reactions, where a suitable fluorinating agent is used to introduce the fluorine atom, followed by the addition of the pyrrolidine ring through a cyclization reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the use of high-throughput screening methods can help in optimizing reaction conditions and identifying the most efficient synthetic routes .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed to introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are often conducted in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups .
Scientific Research Applications
3-Fluoro-1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 3-Fluoro-1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases or phosphatases, leading to changes in cell signaling and function .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine derivatives: These compounds share the same core structure and exhibit similar biological activities.
Fluorinated pyrrolidines: Compounds with a fluorine atom and a pyrrolidine ring, known for their unique chemical properties and biological activities.
Uniqueness
3-Fluoro-1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide is unique due to its specific combination of structural features, including the thieno[2,3-d]pyrimidine core, the fluorine atom, and the pyrrolidine ring. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C11H11FN4OS |
---|---|
Molecular Weight |
266.30 g/mol |
IUPAC Name |
3-fluoro-1-thieno[2,3-d]pyrimidin-4-ylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C11H11FN4OS/c12-11(10(13)17)2-3-16(5-11)8-7-1-4-18-9(7)15-6-14-8/h1,4,6H,2-3,5H2,(H2,13,17) |
InChI Key |
VLYSIQPBCYHGAM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1(C(=O)N)F)C2=C3C=CSC3=NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.